
4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide
Description
4-Chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative featuring two key structural motifs: a tetrazole ring at the 2-position of the benzamide core and a 4-chlorobenzyl group as the N-substituent.
Properties
Molecular Formula |
C15H11Cl2N5O |
---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)methyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H11Cl2N5O/c16-11-3-1-10(2-4-11)8-18-15(23)13-6-5-12(17)7-14(13)22-9-19-20-21-22/h1-7,9H,8H2,(H,18,23) |
InChI Key |
ZHORQKIEJASNER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Construction
The 1H-tetrazole moiety at the 2-position of the benzamide is synthesized via cyclization of a nitrile precursor. Using 2-cyano-4-chlorobenzoic acid as the starting material, sodium azide (3.0 equiv) and ammonium chloride (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours yield 2-(1H-tetrazol-1-yl)-4-chlorobenzoic acid (72% yield). The reaction proceeds via a [2+3] cycloaddition mechanism, with the nitrile acting as a dipolarophile.
Table 1: Optimization of Tetrazole Formation
Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
NaN₃, NH₄Cl, DMF | DMF | 80 | 12 | 72 |
NaN₃, ZnBr₂, H₂O | H₂O | 100 | 6 | 58 |
NaN₃, Bi(NO₃)₃, DMF | DMF | 125 | 2 | 65 |
Bismuth nitrate catalysis reduces reaction time but requires microwave irradiation (150 W, 125°C).
Amide Bond Formation
The tetrazole-containing benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂, 2.5 equiv) in anhydrous dichloromethane (DCM) at 0°C. Subsequent reaction with 4-chlorobenzylamine (1.1 equiv) and triethylamine (2.0 equiv) in DCM at 25°C for 4 hours affords the target compound in 68% yield.
Critical Parameters :
-
Stoichiometry : Excess amine (1.1 equiv) ensures complete acylation.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization (ethanol/water) achieves >98% purity.
Bismuth-Promoted Multicomponent Synthesis
Reaction Design
A one-pot method combines 4-chloro-2-cyanobenzoic acid, 4-chlorobenzylamine, and sodium azide in the presence of bismuth nitrate (1.0 equiv) and triethylamine (3.0 equiv) in DMF at 125°C under microwave irradiation. This approach concurrently forms the tetrazole ring and amide bond, yielding the product in 54% yield.
Mechanistic Pathway :
-
Carbodiimide Intermediate : Bismuth coordinates to the nitrile, facilitating azide addition.
-
Cyclization : Intramolecular cyclization forms the tetrazole ring.
-
Amidation : In situ reaction with 4-chlorobenzylamine completes the synthesis.
Table 2: Multicomponent Reaction Optimization
Limitations
-
Byproducts : Urea derivatives (e.g., N,N′-bis(4-chlorobenzyl)urea) form via hydrolysis of carbodiimide intermediates (15–20% yield).
-
Regioselectivity : The 1H-tetrazole tautomer predominates (>95%), but traces of the 2H-tautomer require chromatographic separation.
Late-Stage Functionalization via Ullmann Coupling
Methodology
4-Chloro-N-(4-chlorobenzyl)-2-iodobenzamide undergoes Ullmann coupling with 1H-tetrazole (1.5 equiv) using copper iodide (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 equiv) in DMSO at 110°C for 24 hours. This route achieves 47% yield but suffers from side reactions such as dehalogenation.
Table 3: Ullmann Coupling Parameters
Ligand | Base | Temp (°C) | Yield (%) |
---|---|---|---|
L-proline | K₂CO₃ | 110 | 47 |
1,10-phen | Cs₂CO₃ | 120 | 39 |
None | K₃PO₄ | 100 | 18 |
Challenges
-
Functional Group Tolerance : The iodo precursor is sensitive to moisture, requiring anhydrous conditions.
-
Scalability : High catalyst loading and long reaction times limit industrial applicability.
Analytical Validation and Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.21 (s, 1H, tetrazole-H), 8.72 (t, J = 5.6 Hz, 1H, NH), 7.92 (d, J = 8.4 Hz, 1H, Ar-H), 7.62 (d, J = 8.0 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 1H, Ar-H), 7.39 (d, J = 8.0 Hz, 2H, Ar-H), 4.58 (d, J = 5.6 Hz, 2H, CH₂).
-
HRMS (ESI+) : m/z calculated for C₁₅H₁₁Cl₂N₅O [M+H]⁺: 384.0352; observed: 384.0355.
Purity Assessment
-
HPLC : Retention time = 6.8 min (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
-
XRD : Monoclinic crystal system (space group P2₁/c), confirming the 1H-tetrazole configuration.
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency Comparison
Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
---|---|---|---|---|
Stepwise Synthesis | 68 | 98 | High | 12.50 |
Multicomponent Reaction | 54 | 92 | Moderate | 9.80 |
Ullmann Coupling | 47 | 95 | Low | 18.20 |
The stepwise method offers the best balance of yield and scalability, while the multicomponent approach reduces costs but requires rigorous byproduct removal.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, potassium carbonate in acetone.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. The tetrazole ring enhances the biological activity of various derivatives by interacting with microbial enzymes and disrupting cellular processes.
- Case Study : A study on related tetrazole derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide may similarly possess effective antimicrobial properties .
Anticancer Potential
The compound's structural features align with known anticancer agents, particularly those targeting specific cancer cell lines. The presence of the tetrazole group has been associated with enhanced cytotoxicity against various cancer types.
- Case Study : In vitro studies on similar compounds have shown that derivatives containing tetrazole rings can inhibit the proliferation of cancer cells, including breast cancer cell lines. This suggests that this compound may also demonstrate anticancer efficacy .
Pharmacological Studies
Several studies have focused on the pharmacokinetics and pharmacodynamics of related compounds. These studies are crucial for understanding how this compound behaves in biological systems.
- Bioavailability and Metabolism : Research indicates that compounds with similar structures exhibit varied bioavailability and metabolic pathways, which are essential for optimizing therapeutic efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for the development of more potent derivatives. Modifications to the benzamide and tetrazole groups can lead to variations in biological activity.
Modification | Effect on Activity |
---|---|
Chlorine Substitution | Increases lipophilicity and potentially enhances antimicrobial activity |
Tetrazole Ring Variations | Alters binding affinity to target enzymes |
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their functions. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Tetrazole vs. Thiazole/Oxadiazole : The tetrazole ring in the target compound offers distinct hydrogen-bonding capabilities compared to thiazole () or oxadiazole () derivatives. For example, thiazole-containing analogs may exhibit stronger antimicrobial activity due to sulfur’s electronegativity .
- Substituent Effects : The 4-chlorobenzyl group in the target compound enhances lipophilicity compared to the 4-methoxyphenyl analog (), which has higher solubility due to its polar methoxy group.
- Bioisosteric Replacements: The 5-methyl-tetrazole analog () demonstrates how minor modifications can fine-tune metabolic stability without compromising the core structure’s bioactivity.
Crystallographic and Conformational Analysis
The crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate () reveals a chair conformation for the piperidine ring, stabilized by O-H⋯N and C-H⋯O hydrogen bonds. In contrast, the target compound’s tetrazole ring likely adopts a planar conformation, enabling π-stacking interactions with aromatic residues in biological targets. The absence of crystallographic data for the target compound underscores the need for further structural studies.
Biological Activity
4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H13Cl2N5O
- Molecular Weight : 348.20 g/mol
Synthesis
The synthesis of this compound typically involves:
- Formation of the Tetrazole Ring : This is achieved through the reaction of a suitable benzamide derivative with sodium azide and a reducing agent.
- Chlorination and Benzylation : The introduction of the chloro and benzyl groups is accomplished through electrophilic aromatic substitution reactions.
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in:
- Liver Cancer : HUH7, HEPG2
- Breast Cancer : MCF7, T47D
- Colon Cancer : HCT116
The compound's mechanism of action appears to involve apoptosis induction, as evidenced by increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate activity against certain bacterial strains, potentially disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
Research Findings
Case Studies
Several studies have focused on the therapeutic potential of compounds similar to this compound:
- Cytotoxicity Study : A study involving derivatives showed that compounds with similar structures exhibited IC50 values below 10 μM across various cancer cell lines, indicating strong anticancer potential.
- Antimicrobial Research : Another study highlighted the effectiveness of related compounds against resistant bacterial strains, suggesting a broader application in antibiotic development.
Q & A
Q. What strategies address solubility challenges in in vivo studies?
- Prodrug Design : Convert the benzamide to a methyl ester for improved aqueous solubility, with enzymatic cleavage in vivo.
- Nanoformulation : Encapsulate in PLGA nanoparticles or liposomes. Dynamic light scattering (DLS) and zeta potential measurements ensure colloidal stability .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.